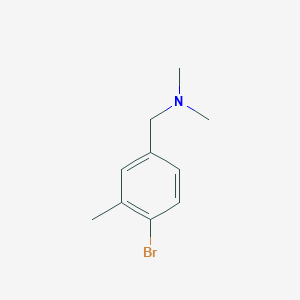
1-(4-Bromo-3-methylphenyl)-N,N-dimethylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromo-3-methylphenyl)-N,N-dimethylmethanamine is an organic compound with a complex structure that includes a bromine atom, a methyl group, and a dimethylmethanamine group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-bromo-3-methylbenzaldehyde with dimethylamine under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and subsequent amination processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of bromine and other reactive chemicals.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromo-3-methylphenyl)-N,N-dimethylmethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming a different compound.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an aldehyde, while substitution reactions can produce a variety of substituted phenyl compounds .
Scientific Research Applications
1-(4-Bromo-3-methylphenyl)-N,N-dimethylmethanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-3-methylphenyl)-N,N-dimethylmethanamine involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the dimethylmethanamine group play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-methylphenol: Similar in structure but lacks the dimethylmethanamine group.
1-(4-Bromo-3-methylphenyl)ethanone: Contains a carbonyl group instead of the dimethylmethanamine group.
Uniqueness
1-(4-Bromo-3-methylphenyl)-N,N-dimethylmethanamine is unique due to the presence of both the bromine atom and the dimethylmethanamine group, which confer specific chemical reactivity and biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and industrial applications .
Properties
Molecular Formula |
C10H14BrN |
|---|---|
Molecular Weight |
228.13 g/mol |
IUPAC Name |
1-(4-bromo-3-methylphenyl)-N,N-dimethylmethanamine |
InChI |
InChI=1S/C10H14BrN/c1-8-6-9(7-12(2)3)4-5-10(8)11/h4-6H,7H2,1-3H3 |
InChI Key |
VJONJTQNAWDLNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CN(C)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















